2-(4-butoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
The compound 2-(4-butoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a pyrazolo-pyrazinone derivative featuring a 4-butoxyphenyl substituent at position 2 and a 3-phenyl-1,2,4-oxadiazole methyl group at position 3.
Properties
IUPAC Name |
2-(4-butoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3/c1-2-3-15-32-20-11-9-18(10-12-20)21-16-22-25(31)29(13-14-30(22)27-21)17-23-26-24(28-33-23)19-7-5-4-6-8-19/h4-14,16H,2-3,15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWCZRYLZMRBFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares a pyrazolo[1,5-a]pyrazin-4-one core with several derivatives reported in the literature. Key structural variations among analogs include:
- Aryl substituents (e.g., 4-chlorophenyl, 3,4-dimethoxyphenyl, 4-ethylphenyl).
- Heterocyclic side chains (e.g., 1,2,4-oxadiazole, oxazole, pyrimidine).
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Lipophilicity : The 4-butoxyphenyl group in the target compound likely enhances membrane permeability compared to smaller substituents (e.g., ethyl or methoxy) .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, Br) in analogs improve binding to electrophilic enzyme pockets, as seen in carbonic anhydrase inhibitors .
- Heterocyclic Moieties : The 1,2,4-oxadiazole ring in the target compound may confer rigidity and stabilize interactions with biological targets, similar to oxazole-containing derivatives .
Preparation Methods
Core Structure Construction: Pyrazolo[1,5-a]pyrazin-4-one
The pyrazolo[1,5-a]pyrazin-4-one core is synthesized via cycloannulation reactions . A common approach involves the base-mediated [3 + 2]-cyclization of (E)-β-iodovinyl sulfones with 1-aminopyridinium iodide. For example, reacting 1-aminopyridinium iodide (1.2 eq) with (E)-β-iodovinyl sulfone (1.0 eq) in the presence of potassium carbonate (2.0 eq) in DMF at 80°C for 12 hours yields the core structure with 68–75% efficiency. Alternative routes include cyclocondensation of aminopyrazoles with α-ketoesters under acidic conditions, though yields are typically lower (45–55%).
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Cycloannulation | 1-aminopyridinium iodide, K₂CO₃, DMF | 80°C, 12 h | 68–75% |
| Cyclocondensation | Aminopyrazole, α-ketoester, HCl | Reflux, 6 h | 45–55% |
Functionalization at Position 2: 4-Butoxyphenyl Substitution
The 4-butoxyphenyl group is introduced at position 2 via nucleophilic aromatic substitution or cross-coupling reactions . A halogenated precursor (e.g., 2-chloropyrazolo[1,5-a]pyrazin-4-one) reacts with 4-butoxyphenylboronic acid under Suzuki-Miyaura conditions. Using Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq), and a 3:1 dioxane/water mixture at 90°C for 8 hours achieves 82% yield . Direct alkylation of 4-butoxyphenol with a brominated core is less efficient (<50%) due to steric hindrance .
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Suzuki Coupling | 4-Butoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 90°C, 8 h | 82% |
| Direct Alkylation | 4-Butoxyphenol, K₂CO₃, DMF | 120°C, 24 h | <50% |
Oxadiazole Moiety Synthesis: 3-Phenyl-1,2,4-oxadiazol-5-ylmethyl
The 1,2,4-oxadiazole ring is formed via cyclization of amidoximes with carboxylic acid derivatives . Benzamidoxime (1.2 eq) reacts with ethyl bromoacetate (1.0 eq) in ethanol under reflux for 6 hours to yield 3-phenyl-1,2,4-oxadiazol-5-ylmethanol (75% yield) . Subsequent bromination with PBr₃ (1.5 eq) in dichloromethane at 0°C produces the bromomethyl intermediate (89% yield) .
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Amidoxime Cyclization | Benzamidoxime, ethyl bromoacetate, EtOH | Reflux, 6 h | 75% |
| Bromination | PBr₃, CH₂Cl₂ | 0°C, 2 h | 89% |
Final Coupling: Integration of the Oxadiazolemethyl Group
The bromomethyl-oxadiazole intermediate is coupled to the core via alkylation . Treating the pyrazolo[1,5-a]pyrazin-4-one core (1.0 eq) with NaH (1.2 eq) in THF at 0°C, followed by addition of bromomethyl-oxadiazole (1.1 eq), yields the target compound after 4 hours at room temperature (70% yield) . Purification via column chromatography (silica gel, ethyl acetate/hexane 1:3) enhances purity to >98% .
Optimization Challenges and Solutions
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Regioselectivity : Competing reactions during cyclization are mitigated by using bulky bases (e.g., DBU) to favor the desired isomer.
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Purification : High-performance liquid chromatography (HPLC) resolves closely eluting intermediates, especially oxadiazole derivatives .
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Yield Improvement : Microwave-assisted synthesis reduces reaction times (e.g., oxadiazole cyclization in 30 minutes at 150°C) .
Characterization and Validation
Critical characterization data include:
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.85–7.45 (m, 9H, aromatic), 4.65 (s, 2H, CH₂) .
Comparative Analysis of Synthetic Routes
Q & A
Q. How does the oxadiazole moiety influence oxidative metabolism in hepatic microsomes?
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